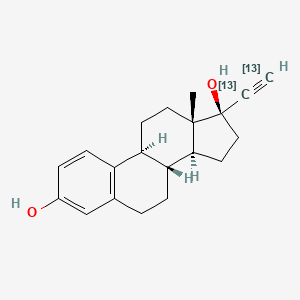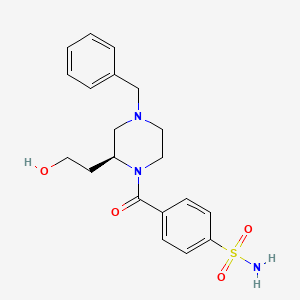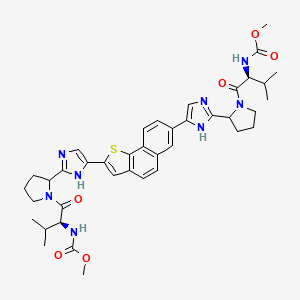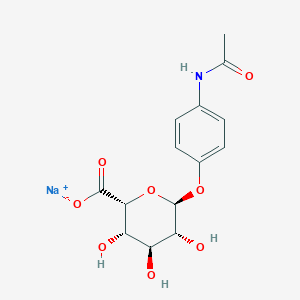
Ethynyl Estradiol-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynyl Estradiol-13C2 is a synthetic estrogen compound that is isotopically labeled with carbon-13. This labeling allows for its use in various scientific studies, particularly in the fields of pharmacokinetics and metabolic research. This compound is a derivative of Ethynyl Estradiol, which is a potent estrogen used in oral contraceptives and hormone replacement therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethynyl Estradiol-13C2 involves the incorporation of carbon-13 isotopes into the Ethynyl Estradiol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled acetylene (carbon-13) in a reaction with estrone or estradiol derivatives under specific conditions to introduce the ethynyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled starting materials. The process is carefully controlled to ensure the incorporation of carbon-13 isotopes at the desired positions in the molecule. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
Ethynyl Estradiol-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the ethynyl group or other functional groups in the molecule.
Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield de-ethynylated products.
Wissenschaftliche Forschungsanwendungen
Ethynyl Estradiol-13C2 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of Ethynyl Estradiol in the body.
Metabolic Studies: Researchers use this compound to investigate metabolic pathways and identify metabolites.
Drug Development: The compound is used in the development of new drugs, particularly in understanding the pharmacokinetic profiles of estrogenic compounds.
Environmental Studies: this compound is used to study the environmental impact of estrogenic compounds, particularly in aquatic ecosystems.
Wirkmechanismus
Ethynyl Estradiol-13C2 exerts its effects by binding to estrogen receptors in the body. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in various physiological processes such as reproductive function, bone health, and cardiovascular regulation.
Vergleich Mit ähnlichen Verbindungen
Ethynyl Estradiol-13C2 is unique due to its isotopic labeling, which allows for precise tracking in scientific studies. Similar compounds include:
Ethynyl Estradiol: The non-labeled version used in oral contraceptives and hormone replacement therapy.
Estradiol: A natural estrogen with similar biological activity but different pharmacokinetic properties.
Mestranol: Another synthetic estrogen used in contraceptives, which is metabolized to Ethynyl Estradiol in the body.
This compound stands out due to its use in research applications that require isotopic labeling for detailed analysis.
Eigenschaften
Molekularformel |
C20H24O2 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-17-(1,2-13C2)ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i1+1,3+1 |
InChI-Schlüssel |
BFPYWIDHMRZLRN-CUBXCOMFSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)

![1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12428316.png)


![methyl 2-[(1S,2R,3R,4R,15R,16R,17R,18S,32R,34S,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B12428332.png)



![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)

